molecular formula C20H13NO4S B3056852 2-Anthraquinonesulfonanilide CAS No. 7475-47-0

2-Anthraquinonesulfonanilide

Cat. No.: B3056852
CAS No.: 7475-47-0
M. Wt: 363.4 g/mol
InChI Key: KPVHQAJENXNUQC-UHFFFAOYSA-N
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Description

2-Anthraquinonesulfonanilide is a chemical compound with the molecular formula C20H13NO4S and a molecular weight of 363.4 g/mol. It is known for its unique chemical structure and potential biological activities. This compound has gained significant attention in various fields of research due to its diverse applications and properties.

Mechanism of Action

Target of Action

Anthraquinones, a group to which 2-anthraquinonesulfonanilide belongs, are known to have a wide range of biological targets due to their diverse bioactivities .

Mode of Action

Anthraquinones are known to interact with their targets in various ways, such as intercalation into nucleic acids and inhibition of topoisomerases . These interactions can lead to changes in cellular processes, including DNA replication and transcription .

Biochemical Pathways

Anthraquinones are synthesized in plants through two major biosynthetic pathways: the shikimate or chorismate pathway and the polyketide pathway . In the shikimate pathway, anthraquinone with one hydroxylated ring is formed, whereas, in the polyketide pathway, the octaketide chain forms hydroxylated anthraquinones .

Pharmacokinetics

Anthraquinones are known to be absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . They undergo various metabolic pathways, including hydrolysis, glycuronidation, and sulfation, and can be transformed into each other . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

Anthraquinones are known to exert various biological effects, including anti-inflammatory, immunoregulatory, antihyperlipidemic, and anticancer effects . They can also induce the production of free radicals inside the cell, leading to lipid peroxidation within cell membranes, DNA damage, and ultimately cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the fluorine atom in fluoroquinolones, a group related to anthraquinones, makes them highly electronegative, strong, recalcitrant, and less compatible with microbial degradation . This could potentially affect the environmental persistence and ecological aspects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anthraquinonesulfonanilide typically involves the reaction of anthraquinone with sulfonyl chloride and aniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonanilide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Anthraquinonesulfonanilide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups on the anthraquinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-Anthraquinonesulfonanilide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown its potential as a neuroprotective agent and in the treatment of neurodegenerative diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Anthraquinonesulfonanilide can be compared with other anthraquinone derivatives, such as:

    Anthraquinone-2-sulfonic acid (AQ2S): Exhibits similar neuroprotective properties and is used in similar applications.

    Emodin: A natural anthraquinone with anticancer and neuroprotective activities.

    Rhein: Another anthraquinone derivative with anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various research applications.

Properties

IUPAC Name

9,10-dioxo-N-phenylanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4S/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)26(24,25)21-13-6-2-1-3-7-13/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVHQAJENXNUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322417
Record name 2-Anthraquinonesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7475-47-0
Record name 2-Anthraquinonesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Anthraquinonesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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